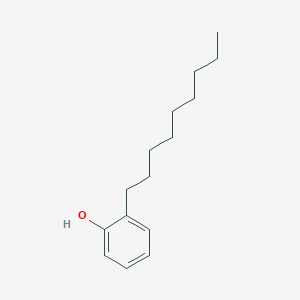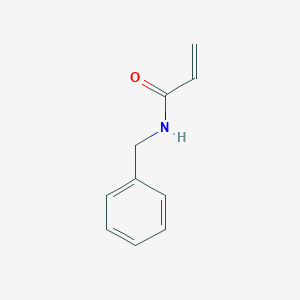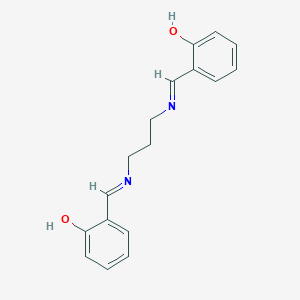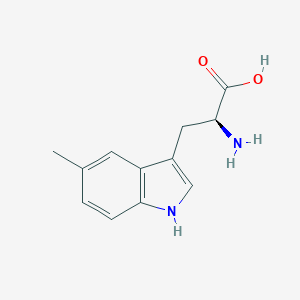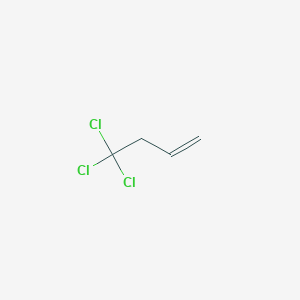
TRICHLOROBUTENE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRICHLOROBUTENE) (also known as 1,1,2-Trichloro-1-butene) is an organic compound with the molecular formula C4H5Cl3. It is a chlorinated derivative of butene, characterized by the presence of three chlorine atoms attached to the carbon chain. This compound is used in various chemical processes and has significant industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TRICHLOROBUTENE) can be synthesized through the chlorination of butene. The reaction typically involves the addition of chlorine to butene under controlled conditions. The process can be carried out in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of butene, trichloro- involves large-scale chlorination processes. The use of continuous flow reactors allows for efficient and consistent production. The reaction is typically conducted at elevated temperatures and pressures to maximize the conversion of butene to the trichlorinated product. The final product is then purified through distillation and other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
TRICHLOROBUTENE) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in butene, trichloro- can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation and Reduction Reactions: TRICHLOROBUTENE) can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohol.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen halides are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted butenes depending on the nucleophile used.
Addition Reactions: Products include dihalides and other addition products.
Oxidation and Reduction: Products include alcohols, aldehydes, and other oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
TRICHLOROBUTENE) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research on butene, trichloro- includes its potential effects on biological systems and its use in biochemical assays.
Medicine: The compound is investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: TRICHLOROBUTENE) is used in the production of polymers, resins, and other industrial chemicals. .
Mecanismo De Acción
The mechanism of action of butene, trichloro- involves its interaction with various molecular targets. In chemical reactions, the compound’s chlorine atoms can act as leaving groups, facilitating nucleophilic substitution and addition reactions. The presence of multiple chlorine atoms also influences the compound’s reactivity and stability. The pathways involved in its reactions include the formation of intermediates such as carbocations and halonium ions .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloroethane: A chlorinated hydrocarbon with similar reactivity but different applications.
1,2,4-Trichloro-2-butene: Another chlorinated butene with different substitution patterns and reactivity.
1,2-Dichloroethene: A related compound with two chlorine atoms and different chemical properties .
Uniqueness
TRICHLOROBUTENE) is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
13279-84-0 |
|---|---|
Fórmula molecular |
C4H5Cl3 |
Peso molecular |
159.44 g/mol |
Nombre IUPAC |
4,4,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-2-3-4(5,6)7/h2H,1,3H2 |
Clave InChI |
AKQZPPKQVZVYCC-UHFFFAOYSA-N |
SMILES |
C=CCC(Cl)(Cl)Cl |
SMILES canónico |
C=CCC(Cl)(Cl)Cl |
| 13279-84-0 | |
Descripción física |
Trichlorobutene appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. |
Sinónimos |
4,4,4-Trichloro-1-butene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


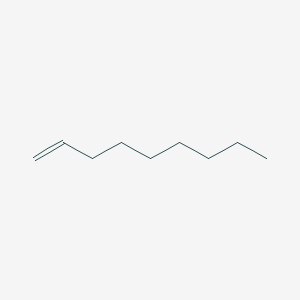
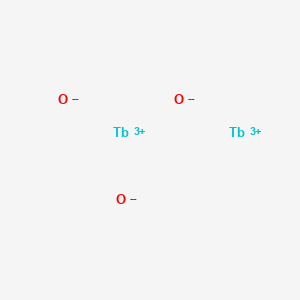
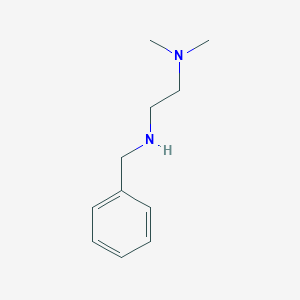
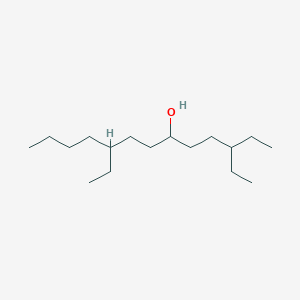
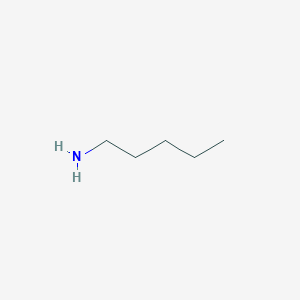
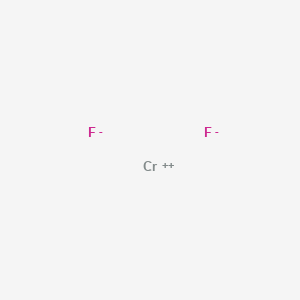
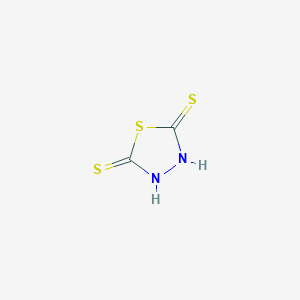
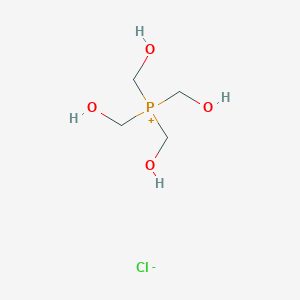
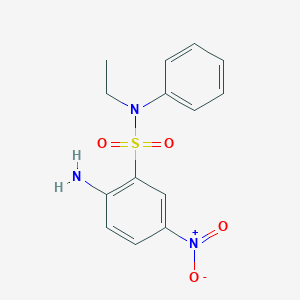
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)
